molecular formula C12H5Cl5O B12680614 2,3,3',4',6-Pentachlorodiphenyl ether CAS No. 159553-69-2

2,3,3',4',6-Pentachlorodiphenyl ether

Cat. No.: B12680614
CAS No.: 159553-69-2
M. Wt: 342.4 g/mol
InChI Key: KASGFDPQAMDPAZ-UHFFFAOYSA-N
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Description

2,3,3’,4’,6-Pentachlorodiphenyl ether is a chemical compound with the molecular formula C12H5Cl5O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxicity and environmental persistence .

Preparation Methods

The synthesis of 2,3,3’,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired degree of chlorination . Industrial production methods often involve large-scale chlorination reactors where the reaction parameters are carefully monitored to ensure consistency and yield.

Chemical Reactions Analysis

2,3,3’,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

2,3,3’,4’,6-Pentachlorodiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a reference material in the study of polychlorinated diphenyl ethers and their environmental impact.

    Biology: Research on its toxicological effects helps in understanding the biological pathways affected by polychlorinated compounds.

    Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for detoxification.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,3’,4’,6-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can induce the expression of various genes involved in xenobiotic metabolism. This interaction leads to the production of reactive oxygen species and subsequent oxidative stress, which can cause cellular damage .

Comparison with Similar Compounds

2,3,3’,4’,6-Pentachlorodiphenyl ether is unique among polychlorinated diphenyl ethers due to its specific chlorination pattern. Similar compounds include:

This detailed overview provides a comprehensive understanding of 2,3,3’,4’,6-Pentachlorodiphenyl ether, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

159553-69-2

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,4-trichloro-3-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-7-2-1-6(5-10(7)16)18-12-9(15)4-3-8(14)11(12)17/h1-5H

InChI Key

KASGFDPQAMDPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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